molecular formula C9H7BrCl2 B3315263 2-Bromo-3-(2,4-dichlorophenyl)-1-propene CAS No. 951892-58-3

2-Bromo-3-(2,4-dichlorophenyl)-1-propene

Cat. No.: B3315263
CAS No.: 951892-58-3
M. Wt: 265.96 g/mol
InChI Key: UHCUFBSICMCCSK-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,4-dichlorophenyl)-1-propene is an organic compound that features a bromine atom, two chlorine atoms, and a propene group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene typically involves the bromination of 3-(2,4-dichlorophenyl)-1-propene. This reaction can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the propene group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,4-dichlorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as bromine, hydrogen chloride, and other electrophiles are used. These reactions often require catalysts or specific conditions such as UV light or heat.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(2,4-dichlorophenyl)-1-propene derivatives with different substituents replacing the bromine atom.

    Addition Reactions: Products include dibromo or dihalo derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

2-Bromo-3-(2,4-dichlorophenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties such as conductivity or reactivity.

    Biological Studies: The compound is investigated for its effects on biological systems and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propene group allows for various chemical modifications, enabling the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(2,4-dichlorophenyl)-1-butene: Similar structure with an additional carbon in the alkene chain.

    2-Bromo-3-(2,4-dichlorophenyl)-1-ethene: Similar structure with one less carbon in the alkene chain.

    2-Bromo-3-(2,4-dichlorophenyl)-1-propyne: Similar structure with a triple bond instead of a double bond.

Uniqueness

2-Bromo-3-(2,4-dichlorophenyl)-1-propene is unique due to its specific combination of bromine, chlorine, and propene groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific studies.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUFBSICMCCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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